molecular formula C22H27FO5 B108698 Fluprednidene CAS No. 2193-87-5

Fluprednidene

Cat. No.: B108698
CAS No.: 2193-87-5
M. Wt: 390.4 g/mol
InChI Key: YVHXHNGGPURVOS-SBTDHBFYSA-N
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Mechanism of Action

Target of Action

Fluprednidene is a type of corticosteroid . Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex of vertebrates. They play a crucial role in a wide range of physiological processes, including stress response, immune response, regulation of inflammation, and more.

Result of Action

The molecular and cellular effects of this compound’s action are primarily anti-inflammatory and anti-allergic . By inhibiting the release of inflammatory mediators and suppressing cell-mediated immunity, this compound can help reduce inflammation and allergic reactions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, under occlusive therapy, cortisol levels can be decreased because of a feedback reaction via the hypothalamic–pituitary–adrenal axis .

Biochemical Analysis

Biochemical Properties

Fluprednidene interacts with various enzymes, proteins, and other biomolecules. The specific enzymes, proteins, and biomolecules it interacts with are not currently available .

Cellular Effects

It is not clear how this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is not clear how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .

Dosage Effects in Animal Models

Any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is not currently available .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is not currently available .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is not currently available .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluprednidene involves multiple steps, starting from a suitable steroid precursor. The process typically includes fluorination, hydroxylation, and esterification reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound acetate involves large-scale chemical synthesis using automated reactors. The process is carefully controlled to ensure consistency and quality. The final product is purified using techniques such as crystallization and chromatography to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Fluprednidene undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the functional groups involved, often requiring specific catalysts or solvents.

Major Products: The major products formed from these reactions include various hydroxylated, fluorinated, and esterified derivatives of this compound .

Scientific Research Applications

Fluprednidene has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties.

    Prednisolone: A synthetic corticosteroid with a similar mechanism of action but different potency and side effects.

    Dexamethasone: Another synthetic corticosteroid with higher potency and longer duration of action compared to fluprednidene.

Uniqueness: this compound is unique in its specific structural modifications, such as fluorination and esterification, which enhance its topical efficacy and reduce systemic side effects. Its moderate potency makes it suitable for treating a variety of skin conditions without causing significant adverse effects .

Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,15-17,24,26,28H,1,4-5,8,10-11H2,2-3H3/t15-,16-,17-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHXHNGGPURVOS-SBTDHBFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CC(=C)C2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC(=C)[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176343
Record name Fluprednidene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193-87-5
Record name Fluprednidene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2193-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluprednidene [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002193875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluprednidene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08970
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluprednidene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluprednidene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FLUPREDNIDENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA517NS3N7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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